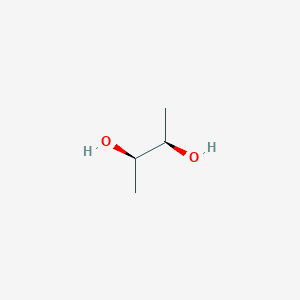

(2R,3R)-butane-2,3-diol

Übersicht

Beschreibung

(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.

(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Wirkmechanismus

Target of Action

The primary target of (2R,3R)-butane-2,3-diol, also known as (R,R)-2,3-butanediol or (2R,3R)-(-)-2,3-Butanediol, is Staphylococcus aureus , a major foodborne pathogen . This bacterium leads to various diseases due to its biofilm and virulence factors .

Mode of Action

This compound interacts with its target, Staphylococcus aureus, by inhibiting the formation of biofilm and reducing the virulence of the bacterium . It significantly decreases the intracellular ATP of S. aureus cells but has few effects on pH in .

Biochemical Pathways

The compound affects the bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism . Many downregulated genes and proteins related to surface proteins were involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinants (IsdA, IsdB, and IsdC), fibrinogen-binding proteins (FnbA, FnbB), and serine protease .

Result of Action

The result of the action of this compound is the significant inhibition of the biofilm formation by S. aureus, leading to a collapse on the biofilm architecture and a decrease in viability of biofilm cell . Moreover, the hemolytic activity of S. aureus was reduced to 32.7% after treatment with subinhibitory concentration of the compound .

Biochemische Analyse

Biochemical Properties

(2R,3R)-Butane-2,3-diol interacts with a variety of enzymes and proteins. One such enzyme is 2,3-butanediol dehydrogenase (BDH), which plays a crucial role in the formation of this compound . This enzyme belongs to the zinc-containing medium-chain dehydrogenase/reductase family . It can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin .

Cellular Effects

The effects of this compound on cells are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been shown to decrease the intracellular ATP of Staphylococcus aureus cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme BDH. This enzyme can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin . This suggests that this compound can influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the enzyme BDH, which interacts with this compound, exhibits a broad pH optimum between pH 9.5 to 11.5 for the oxidation of either this compound or meso-2,3-BD .

Metabolic Pathways

This compound is involved in the 2,3-butanediol metabolic pathway. The enzyme BDH plays a crucial role in this pathway, catalyzing the interconversion between acetoin and 2,3-butanediol .

Biologische Aktivität

(2R,3R)-butane-2,3-diol, also known as (R,R)-2,3-butanediol, is a chiral organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol due to the presence of two hydroxyl groups on adjacent carbon atoms. This compound exists in three stereoisomeric forms: (2R,3R), (2S,3S), and meso-2,3-butanediol. The (2R,3R)-stereoisomer is particularly notable for its diverse biological activities and applications in various fields, including biochemistry and materials science.

Biological Synthesis and Sources

This compound is produced naturally by several microorganisms through fermentation processes. It has been identified in various natural sources such as cocoa butter and certain plants like Ruta graveolens . The compound's production by microbial fermentation highlights its potential as a biofuel due to its favorable combustion properties.

1. Microbial Metabolism

Research indicates that specific microbial strains can utilize this compound for growth. For instance, Pseudomonas putida KT2440 can use this compound as a sole carbon source . This metabolic versatility underscores the compound's importance in microbial ecology and biotechnology.

2. Plant Interaction

Recent studies have shown that this compound acts as a bacterial volatile compound that influences plant growth and defense mechanisms. For example, it has been demonstrated that this compound can induce systemic resistance in plants by modulating soil fungi and rhizosphere bacteria . In experiments involving Bacillus subtilis, the overexpression of 2,3-butanediol resulted in enhanced root colonization and inhibition of pathogenic bacteria such as Ralstonia solanacearum .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been observed in various studies. Root exudates from plants treated with this compound exhibited selective antagonism against pathogenic microorganisms . This property suggests potential applications in agriculture as a natural pesticide or growth promoter.

Case Study 1: Induction of Plant Defenses

In a study examining the effects of this compound on pepper plants, it was found that treatment with this compound led to the expression of pathogenesis-related genes such as CaPR2, CaSAR8.2, and CaPAL. These genes are critical for plant defense against pathogens .

Case Study 2: Microbial Growth Utilization

A study focused on the metabolic pathways of Pseudomonas putida KT2440 revealed that this bacterium could effectively dehydrogenate this compound into acetoin through specific enzymes. This process is essential for utilizing the compound as a carbon source for growth .

Comparative Table of Stereoisomers

| Stereoisomer | Biological Activity | Microbial Utilization | Antimicrobial Properties |

|---|---|---|---|

| This compound | Induces plant defense mechanisms | Utilized by Pseudomonas putida | Inhibits pathogenic bacteria |

| (2S,3S)-Butane-2,3-diol | Limited studies; potential for similar effects | Not extensively studied | Variable effects reported |

| Meso-Butane-2,3-diol | Less activity compared to (2R,3R) | Utilization not well characterized | Limited antimicrobial activity |

Eigenschaften

IUPAC Name |

(2R,3R)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026532, DTXSID801031371 | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

77.00 to 78.00 °C. @ 10.00 mm Hg | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24347-58-8, 6982-25-8 | |

| Record name | (2R,3R)-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-BUTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.7 °C | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (R,R)-2,3-butanediol?

A1: (R,R)-2,3-Butanediol has the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol.

Q2: How is (R,R)-2,3-butanediol typically produced?

A2: (R,R)-2,3-Butanediol can be produced through fermentation by specific microorganisms, including certain strains of Paenibacillus polymyxa [, , ] and engineered strains of Escherichia coli [, ].

Q3: What are some potential industrial applications of (R,R)-2,3-butanediol?

A3: (R,R)-2,3-Butanediol has potential uses as a building block in chiral synthesis [], as a fuel additive [], and as a precursor for various chemicals. Its specific chirality makes it valuable for pharmaceutical and fine chemical production.

Q4: Can (R,R)-2,3-butanediol be produced from renewable resources?

A4: Yes, research has focused on producing (R,R)-2,3-butanediol from renewable feedstocks like glucose [], starch [], and lignocellulosic biomass [], making it a more sustainable alternative.

Q5: How has metabolic engineering been used to improve (R,R)-2,3-butanediol production?

A5: Scientists have engineered strains of Klebsiella oxytoca and Bacillus subtilis to increase (R,R)-2,3-butanediol production. Strategies involve overexpressing genes in the 2,3-butanediol pathway and reducing acetate accumulation [, , ].

Q6: What factors can affect the yield and purity of (R,R)-2,3-butanediol during fermentation?

A6: Factors like aeration [, , ], medium composition [, ], and fermentation mode (batch vs. fed-batch) [, ] can significantly influence (R,R)-2,3-butanediol production.

Q7: Are there any challenges associated with scaling up (R,R)-2,3-butanediol production?

A7: Yes, challenges include maintaining high cell viability during fermentation, optimizing oxygen transfer rates, and efficiently separating and purifying (R,R)-2,3-butanediol from the fermentation broth.

Q8: How can (R,R)-2,3-butanediol be used as a chiral auxiliary in organic synthesis?

A8: (R,R)-2,3-Butanediol can act as a chiral directing group in the synthesis of (S)-α-chloro boronic esters [, ], which are valuable intermediates for building complex organic molecules. It can also be used in asymmetric Michael additions for synthesizing optically active compounds, like intermediates for eudesmane sesquiterpenes [].

Q9: What analytical techniques are commonly used to characterize and quantify (R,R)-2,3-butanediol?

A9: High-performance liquid chromatography (HPLC) [] and gas chromatography-mass spectrometry (GC-MS) [, , ] are frequently employed to analyze (R,R)-2,3-butanediol in fermentation broths and other matrices.

Q10: How can the enantiomeric purity of (R,R)-2,3-butanediol be determined?

A10: Chiral HPLC methods using chiral stationary phases are effective for separating and quantifying the (R,R)-enantiomer from other isomers, allowing for the determination of enantiomeric excess (ee) [, ].

Q11: Has (R,R)-2,3-butanediol been identified in food and beverage products?

A11: Yes, (R,R)-2,3-butanediol has been found as a volatile compound in yellow glutinous rice wine [] and daqu, a fermentation starter used in Chinese baijiu production [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.